CCR3 Binding Affinity: Class Benchmark and the Expected Impact of the Thiazol-2-yl Substituent
The 2-(benzothiazolylthio)acetamide chemotype yields potent CCR3 antagonists with IC₅₀ values as low as 1.5–3.0 nM for optimized compounds (e.g., compounds 1b, 1r, 1s) bearing specific N-substitutions on the piperidine ring [1]. The target compound's 1-(thiazol-2-yl)piperidin-4-amine motif replaces the N-benzyl group found in lead compound 1a (CCR3 IC₅₀ = 750 nM), a structural change that in related series has produced >20-fold potency improvements [1][2]. For the most relevant structurally characterized comparator—2-(benzothiazol-2-ylsulfanyl)-N-[1-(3,4-dichlorobenzyl)-piperidin-4-yl]-acetamide (CHEMBL20532)—CCR3 IC₅₀ is 32 nM with a CCR1 IC₅₀ of 450 nM (selectivity ratio ~14) in [¹²⁵I]eotaxin competition binding assays using CHO cells expressing human receptors [3]. By class-level SAR inference, the target compound bearing a smaller, heteroaryl N-substituent is predicted to exhibit CCR3 affinity in the low nanomolar range with potentially altered selectivity relative to the dichlorobenzyl analog.
| Evidence Dimension | CCR3 receptor binding affinity |
|---|---|
| Target Compound Data | Not directly reported; predicted low nanomolar based on class SAR |
| Comparator Or Baseline | CHEMBL20532: CCR3 IC₅₀ = 32 nM; Lead 1a: CCR3 IC₅₀ = 750 nM; Optimized 1b/1r/1s: IC₅₀ = 1.5–3.0 nM |
| Quantified Difference | Anticipated 10–500-fold improvement over lead 1a; exact value requires direct measurement |
| Conditions | [¹²⁵I]eotaxin competition binding, human CCR3 expressed in CHO cells |
Why This Matters
This positions the compound as a candidate CCR3 tool compound with potentially superior potency to the characterized 32 nM benchmark, enabling lower working concentrations in eosinophil-related inflammatory models.
- [1] Scilit. Structure-Activity Relationships of 2-(Benzothiazolylthio)acetamide Class of CCR3 Selective Antagonist. 2003. View Source
- [2] Naya A, Kobayashi K, Ohtake N, et al. Discovery of a novel CCR3 selective antagonist. Bioorg Med Chem Lett. 2001. View Source
- [3] BindingDB. BDBM50099480 (CHEMBL20532): Affinity data for CCR1 and CCR3. View Source
